2-oxoethyl 4-methoxybenzoate
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Overview
Description
. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ester functional group (-COOEt) at the para position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-oxoethyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of 4-methoxybenzoic acid 2-oxo-ethyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of efficient separation and purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-oxoethyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Methoxybenzoic acid and ethanol.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxoethyl 4-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxybenzoic acid 2-oxo-ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester: Contains an additional hydroxyphenyl group.
Methyl 3-bromo-4-methoxybenzoate: Contains a bromine atom at the meta position.
Uniqueness
2-oxoethyl 4-methoxybenzoate is unique due to its specific ester functional group and methoxy substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-oxoethyl 4-methoxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-6H,7H2,1H3 |
InChI Key |
SPGDHFFXZRGQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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